3-(tert-Butyl)benzene-1,2-diol
Overview
Description
3-(tert-Butyl)benzene-1,2-diol, also known as 3-tert-butylcatechol, is an organic compound with the molecular formula C10H14O2. It is a derivative of catechol, where one of the hydrogen atoms on the benzene ring is replaced by a tert-butyl group. This compound is known for its antioxidant properties and is used in various industrial applications.
Mechanism of Action
Target of Action
3-(tert-Butyl)benzene-1,2-diol, also known as 3,5-Di-tert-butylcatechol, is an organic compound that serves as a monophenolase inhibitor . It primarily targets enzymes like tyrosinase, which plays a crucial role in the oxidation of phenolic compounds .
Mode of Action
The compound interacts with its target, tyrosinase, by inhibiting its activity . This interaction prevents the oxidation of aromatic hydrocarbons by hydroxyl radicals
Biochemical Pathways
The inhibition of tyrosinase affects the biochemical pathways involving the oxidation of phenolic compounds
Pharmacokinetics
It’s noted that the compound is nearly insoluble in water but miscible with organic solvents .
Result of Action
The primary result of the action of this compound is the inhibition of tyrosinase activity . This leads to a decrease in the oxidation of aromatic hydrocarbons by hydroxyl radicals
Action Environment
It’s noted that the compound is stable and combustible . It should be stored in an inert atmosphere at room temperature .
Biochemical Analysis
Biochemical Properties
3-(tert-Butyl)benzene-1,2-diol interacts with enzymes such as tyrosinase, inhibiting its activity . It also inhibits the oxidation of aromatic hydrocarbons by hydroxyl radicals . These interactions are crucial in biochemical reactions, particularly those involving the oxidation of aromatic compounds .
Cellular Effects
Given its role as a monophenolase inhibitor, it can be inferred that it may influence cell function by modulating enzymatic activity and related biochemical pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through its interaction with enzymes like tyrosinase . By inhibiting tyrosinase activity, it prevents the oxidation of aromatic hydrocarbons by hydroxyl radicals . This can lead to changes in gene expression and other cellular processes.
Metabolic Pathways
Its role as a monophenolase inhibitor suggests that it may be involved in pathways related to the metabolism of aromatic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-(tert-Butyl)benzene-1,2-diol can be synthesized through the reaction of catechol with tert-butyl alcohol in the presence of a strong acid such as sulfuric acid. The reaction is typically carried out at room temperature with continuous stirring for several hours. The product is then isolated by adding water and extracting the organic layer, followed by recrystallization from hexane .
Industrial Production Methods: In an industrial setting, the synthesis of this compound follows a similar route but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems ensures consistent production quality .
Types of Reactions:
Oxidation: this compound can undergo oxidation to form quinones. This reaction is typically carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced to form the corresponding hydroquinone using reducing agents like sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, where the tert-butyl group directs incoming electrophiles to the ortho and para positions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents, sulfonating agents under acidic or basic conditions.
Major Products Formed:
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Halogenated, nitrated, or sulfonated derivatives of this compound.
Scientific Research Applications
3-(tert-Butyl)benzene-1,2-diol has several applications in scientific research:
Chemistry: Used as an antioxidant in polymer chemistry to prevent degradation of polymers.
Biology: Investigated for its potential role in inhibiting enzymes such as tyrosinase, which is involved in melanin production.
Medicine: Explored for its antioxidant properties, which may have therapeutic potential in preventing oxidative stress-related diseases.
Industry: Used as a stabilizer in fuels and lubricants to prevent oxidation and extend shelf life.
Comparison with Similar Compounds
3,5-Di-tert-butylcatechol: Similar structure but with two tert-butyl groups, offering enhanced steric protection and stability.
tert-Butylbenzene: Lacks the hydroxyl groups, making it less effective as an antioxidant.
Catechol: Lacks the tert-butyl group, making it more prone to oxidation.
Uniqueness: 3-(tert-Butyl)benzene-1,2-diol is unique due to the presence of both the tert-butyl group and the hydroxyl groups on the benzene ring. This combination provides a balance between steric protection and antioxidant activity, making it a valuable compound in various applications .
Properties
IUPAC Name |
3-tert-butylbenzene-1,2-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-10(2,3)7-5-4-6-8(11)9(7)12/h4-6,11-12H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIGUICYYOYEXFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C(=CC=C1)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4026-05-5, 27213-78-1 | |
Record name | 3-(1,1-Dimethylethyl)-1,2-benzenediol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4026-05-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-tert-Butylcatechol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004026055 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | tert-Butylcatechol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027213781 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-tert-butylpyrocatechol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.543 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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